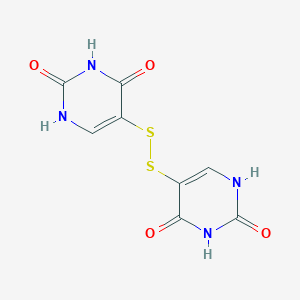

5-uracilyl disulfide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

10320-87-3 |

|---|---|

Molecular Formula |

C8H6N4O4S2 |

Molecular Weight |

286.3 g/mol |

IUPAC Name |

5-[(2,4-dioxo-1H-pyrimidin-5-yl)disulfanyl]-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C8H6N4O4S2/c13-5-3(1-9-7(15)11-5)17-18-4-2-10-8(16)12-6(4)14/h1-2H,(H2,9,11,13,15)(H2,10,12,14,16) |

InChI Key |

QJVBBTQJGKITKK-UHFFFAOYSA-N |

SMILES |

C1=C(C(=O)NC(=O)N1)SSC2=CNC(=O)NC2=O |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)SSC2=CNC(=O)NC2=O |

Other CAS No. |

10320-87-3 |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms Involving 5 Uracilyl Disulfide

One-Electron Reduction Processes and Disulfide Radical Anion Formation

The one-electron reduction of a uracil-based disulfide, specifically bis[1-(2',3',5'-tri-O-acetylribosyl)uracil-4-yl] disulfide, initiates a cascade of reactions, leading to the formation of a stable molecular product, 1-(2',3',5'-tri-O-acetylribosyl)-4-thiouracil. researchgate.netnih.gov This reduction, often initiated by hydrated electrons in radiation chemistry studies, first produces a transient yet remarkably stable disulfide radical anion. researchgate.netnih.gov

Characterization of Sulfur-Centered Three-Electron Bonded Radical Anions

The disulfide radical anion formed from the one-electron reduction of bis[1-(2',3',5'-tri-O-acetylribosyl)uracil-4-yl] disulfide is characterized by a two-center, three-electron (2c-3e) bond in the sulfur-sulfur bridge. researchgate.netnih.gov This (-S∴S-)⁻ bonded radical anion contains two bonding sigma-electrons and one antibonding sigma*-electron. researchgate.netnih.gov A key feature contributing to its stability is a "sandwich-structure," where the two uracilyl moieties face each other, an interaction possibly enhanced by the 2',3',5'-tri-O-acetylribosyl substituents. researchgate.netnih.gov

Theoretical calculations support this structural arrangement, indicating a significant lengthening of the disulfide bridge from 2.02 Å in the parent molecule to 2.73 Å in the radical anion. researchgate.netnih.gov This elongation facilitates the interaction between the heterocyclic rings, resulting in a substantial stabilization energy gain of 24 to 33 kcal/mol. researchgate.netnih.gov Spectroscopically, this radical anion is identified by a broad optical absorption band with a maximum wavelength (λmax) at 450 nm and a molar extinction coefficient (εmax) of 6000 M⁻¹ cm⁻¹. researchgate.netnih.govworldscientific.com

Equilibrium with Thiyl Radicals and Thiolates

The sulfur-centered three-electron bonded radical anion exists in equilibrium with the corresponding thiyl radical (US•) and thiolate anion (US⁻). nih.govworldscientific.com This equilibrium can be represented as:

(US∴SU)⁻ ⇌ US• + US⁻ worldscientific.com

For the bis[1-(2',3',5'-tri-O-acetylribosyl)uracil-4-yl] disulfide radical anion, this equilibrium lies significantly to the left, favoring the radical anion. researchgate.netnih.gov This preference means the reduced disulfide system primarily demonstrates reducing properties, while the oxidizing potential of the conjugated thiyl radical is minimal. researchgate.netnih.gov

Protonation Kinetics of Radical Anions and Thiolates

The disappearance of the disulfide radical anion is primarily governed by the protonation of both the radical anion itself and the free thiolate by aqueous protons (H⁺aq). researchgate.netnih.govworldscientific.com The rate-determining steps are:

(US∴SU)⁻ + H⁺aq → (US∴SU)H → U(H)S + US• worldscientific.com

US⁻ + H⁺aq → U(H)S worldscientific.com

Absolute rate constants for these protonation processes have been measured and are in the range of (0.85 to 4.15) × 10⁴ s⁻¹ over a pH range of 8.1 to 4.9. worldscientific.com

Electron Transfer to Molecular Oxygen

The disulfide radical anion is capable of transferring an electron to molecular oxygen, a reaction with significant biological implications. The reaction is as follows:

(US∴SU)⁻ + O₂ → USSU + O₂•⁻ worldscientific.com

The absolute rate constant for this electron transfer has been determined to be 3.7 × 10⁷ M⁻¹s⁻¹. worldscientific.com

Disulfide Exchange Reactions and Thiol-Disulfide Interconversion

Thiol-disulfide exchange is a fundamental reaction for disulfides, involving the attack of a thiolate anion on a disulfide bond. mdpi.comlibretexts.orgwikipedia.org This nucleophilic substitution reaction results in the formation of a new disulfide and a new thiolate. mdpi.comlibretexts.org This process is crucial in the formation and rearrangement of disulfide bonds within proteins. wikipedia.org The reaction proceeds through a transition state where a partial negative charge is distributed over three sulfur atoms. umich.edu In biological systems, enzymes such as protein disulfide isomerase (PDI) and the disulfide bond protein family A (DsbA) catalyze these exchange reactions to facilitate protein folding. umich.edunih.gov

Photoreactions and Radical Generation from Organic Disulfides

Organic disulfides can undergo photolysis to generate thiyl radicals. acs.orgnsf.gov For instance, laser photolysis of bis-(2',3',5'-tri-O-acetyl-4-thiouridine) produces the 4-uridinylthiyl radical. acs.org The photochemistry of related compounds, such as 2',3',5'-tri-O-acetyl-5-iodo-4-thiouridine, also leads to the formation of disulfides as stable photoproducts, suggesting the involvement of thiyl radical intermediates. acs.org The generation of these S-centered radicals is a key step, which can occur via transformations of initially formed carbon-centered radicals. acs.org Furthermore, the photolysis of disulfide bonds can be enhanced by the presence of photosensitizers like pyrene, which can facilitate the cleavage of the S-S bond upon irradiation. researchgate.net

Oxidative Transformations of 5-Uracilyl Disulfide Systems

The oxidative transformation of disulfide bonds is a fundamental reaction in organic chemistry, leading to a variety of sulfur-containing functional groups with higher oxidation states. In the context of uracil-containing compounds, these transformations can yield products with significant chemical and biological implications. The oxidation of this compound, formally known as 5,5'-dithiobis(uracil), can be understood by drawing parallels with the well-documented oxidation of other thiouracil derivatives.

The primary oxidative transformation of a disulfide bond involves its cleavage and the formation of more oxidized sulfur species. A common and powerful oxidizing agent for such transformations is chlorosulfonic acid (ClSO₃H). While direct experimental data on the reaction of this compound with chlorosulfonic acid is not extensively detailed in readily available literature, the analogous reaction with 2-thiouracil (B1096) provides a strong model for the expected reactivity. The reaction of 2-thiouracil with chlorosulfonic acid at elevated temperatures results in the formation of 2-thiouracil-5-sulfonyl chloride. researchgate.netnih.gov This process involves the oxidative cleavage of any disulfide intermediates and the direct chlorosulfonation at the 5-position.

Applying this precedent to this compound, a plausible oxidative pathway involves the cleavage of the sulfur-sulfur bond and subsequent oxidation and chlorination to yield uracil-5-sulfonyl chloride. This reactive intermediate can then be converted into a variety of derivatives, such as sulfonamides, by reaction with amines.

The general mechanism for the oxidative cleavage of disulfides can proceed through several steps, often involving the formation of intermediate sulfur oxyacids. With strong oxidizing agents like chlorosulfonic acid, the reaction likely proceeds directly to the sulfonyl chloride.

Below is a table summarizing the plausible oxidative transformation of this compound based on analogous reactions of thiouracils.

| Reactant | Oxidizing Agent | Plausible Intermediate | Major Product | Reaction Conditions |

| This compound | Chlorosulfonic acid (ClSO₃H) | Uracil-5-sulfenic acid, Uracil-5-sulfinic acid | Uracil-5-sulfonyl chloride | Elevated temperature (e.g., 120°C) |

| Uracil-5-sulfonyl chloride | Aromatic/heterocyclic amines | - | Uracil-5-sulfonamides | Basic medium |

Detailed Research Findings:

Research into the oxidation of related compounds, such as 2-thiouracil, has shown that chlorosulfonation is an effective method for introducing a sulfonyl chloride group onto the pyrimidine (B1678525) ring. researchgate.netnih.gov For instance, heating 2-thiouracil with chlorosulfonic acid and thionyl chloride at 120°C yields 2-thiouracil-5-sulfonyl chloride in good yield. nih.gov This sulfonyl chloride is a versatile intermediate that readily reacts with various nucleophiles.

Studies on the oxidation of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), another aromatic disulfide, with hypochlorous acid (HOCl) have demonstrated that the disulfide is oxidized to the corresponding sulfonic acid. researchgate.net This further supports the feasibility of oxidizing the disulfide linkage in this compound to a higher oxidation state.

While the primary focus is on the disulfide bond, the uracil (B121893) ring itself can undergo oxidative degradation under harsh conditions, for example, with hydrogen peroxide and ferrous ions, to yield products like urea (B33335) and maleic acid. byjus.com However, under controlled chlorosulfonation conditions, the pyrimidine ring is expected to remain intact.

The resulting uracil-5-sulfonyl chloride is a valuable synthetic precursor. Its reaction with a wide range of amines can produce a library of uracil-5-sulfonamide derivatives. These compounds are of interest due to the established biological activities of other sulfonamide-containing molecules.

Structural Investigations and Conformational Analysis of 5 Uracilyl Disulfide

X-Ray Diffraction Studies on Uracilyl Disulfide Derivatives

X-ray crystallography provides precise information about the solid-state structure of molecules, including bond lengths, bond angles, and torsion angles. Studies on derivatives of 5-uracilyl disulfide have offered valuable insights into the geometry of the disulfide linkage.

The length of the sulfur-sulfur bond is another crucial parameter that can be accurately determined by X-ray diffraction. In the same crystallographic study of 5-[1-(2′-deoxy-α-d-ribofuranosyl)uracilyl] disulfide, the S-S bond length was determined to be 2.108 Å. This is slightly longer than the typical S-S bond length of around 2.05 Å found in many organic disulfides. The observed elongation of the S-S bond could be attributed to electronic effects from the uracil (B121893) rings and the conformational strain associated with the constrained torsion angle.

| Parameter | Experimental Value |

| Disulfide Torsion Angle | 49° |

| S-S Bond Length | 2.108 Å |

Computational Structural Elucidation (e.g., DFT, MP2 Calculations)

Computational chemistry provides a powerful tool to complement experimental data and to explore the structural and energetic properties of molecules in the gas phase or in solution. DFT and MP2 calculations have been instrumental in understanding the non-covalent interactions, the stability of reactive intermediates, and the conformational landscapes of uracilyl-disulfide entities.

In the absence of direct computational studies on this compound dimers, insights into their potential "sandwich" or stacked structures can be gleaned from theoretical investigations of uracil dimers. These studies reveal that both hydrogen bonding and π-stacking interactions are significant in the formation of stable uracil dimers.

For a hypothetical this compound dimer in a sandwich-type arrangement, the primary stabilizing forces would be π-stacking interactions between the parallel uracil rings. Computational studies on uracil dimers have shown that dispersion and electrostatic interactions are the most dominant contributions to the stabilization energy of stacked configurations. The relative orientation of the monomers significantly affects the electrostatic component of the interaction. It is expected that the disulfide linkage in this compound would influence the preferred stacking geometry due to steric and electronic factors.

| Molecule/Radical | Property | Calculated Value (Method) |

| Uracil-5-yl radical | Adiabatic Electron Affinity | 2.35 eV (CBS-Q) |

The conformational landscape of this compound is primarily defined by the rotation around the S-S and C-S bonds. DFT and MP2 calculations are well-suited to explore these potential energy surfaces and identify the low-energy conformers.

Based on studies of similar organic disulfides, the rotation around the S-S bond in this compound is expected to have a relatively low energy barrier, with the most stable conformations corresponding to gauche arrangements where the C-S-S-C dihedral angle is around ±90°. However, as seen in the solid-state structure of a derivative, steric hindrance from the bulky uracil groups can lead to significant deviations from this ideal angle.

Computational studies on the rotational barriers of related molecules, such as substituted ethanes and other disulfides, have demonstrated that DFT methods can provide reliable estimates of these energetic barriers. A full conformational analysis of this compound would involve mapping the potential energy surface as a function of the key dihedral angles, which would reveal the global and local energy minima and the transition states connecting them. This would provide a comprehensive understanding of the molecule's flexibility and the relative populations of its different conformers in various environments.

Spectroscopic Characterization Techniques in Structural Research

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule. For this compound, ¹H and ¹³C NMR spectra would provide key information about the uracil rings and the disulfide bridge.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the uracil ring. The C6-H proton would likely appear as a singlet, and its chemical shift would be influenced by the electron-withdrawing nature of the disulfide group at the C5 position. The N-H protons of the uracil rings would also give rise to signals, the positions of which can be sensitive to the solvent and temperature.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the chemical environments of the carbon atoms in the uracil rings. The C5 carbon, being directly attached to the sulfur atom of the disulfide bridge, is expected to show a characteristic chemical shift. The carbonyl carbons (C2 and C4) and the C6 carbon would also have distinct resonances.

A study on 5-thiocyanatouracil, which was synthesized from bis[5-uracildisulfide], provides some insight into the expected NMR signals for a uracil ring substituted at the 5-position with a sulfur-containing group. In that study, the ¹H-NMR spectrum of 5-thiocyanatouracil showed a singlet for the C6-H proton at δ= 7.87 ppm and a broad singlet for the two N-H protons at δ=11.38 ppm. The ¹³C-NMR spectrum showed signals for the uracil carbons at 110.50 (C5), 146.37 (C6), 150.63 (C2), and 160.89 (C4) ppm uobasrah.edu.iq. While not identical, these values provide a reasonable estimate for the chemical shifts in this compound.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N1-H | ~11.0-12.0 | - |

| N3-H | ~11.0-12.0 | - |

| C6-H | ~7.8-8.0 | - |

| C2 | - | ~150 |

| C4 | - | ~160 |

| C5 | - | ~110 |

| C6 | - | ~145 |

Note: These are estimated values based on related compounds and general principles of NMR spectroscopy.

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification. For this compound (C₈H₆N₄O₄S₂), the expected molecular weight is approximately 286.3 g/mol researchgate.net.

In a mass spectrum of this compound, the molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ would be observed at an m/z corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the disulfide bond, which is a relatively weak bond. This would result in the formation of a uracil-5-thiol radical cation or related fragment ions. Further fragmentation of the uracil ring could also occur.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z | Description |

| [M]⁺ | C₈H₆N₄O₄S₂ | ~286.3 | Molecular Ion |

| [M+H]⁺ | C₈H₇N₄O₄S₂ | ~287.3 | Protonated Molecular Ion |

| [C₄H₃N₂O₂S]⁺ | C₄H₃N₂O₂S | ~143.1 | Fragment from S-S bond cleavage |

FT-IR spectroscopy provides information about the vibrational modes of the functional groups present in a molecule. The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of the uracil ring and the disulfide bond.

Key expected vibrational frequencies include:

N-H stretching: Around 3100-3300 cm⁻¹ for the N-H bonds in the uracil ring.

C=O stretching: Strong absorptions in the region of 1650-1750 cm⁻¹ for the two carbonyl groups of the uracil ring.

C=C and C-N stretching: Bands in the fingerprint region (below 1600 cm⁻¹) corresponding to the stretching vibrations of the uracil ring.

S-S stretching: A weak absorption band for the disulfide bond, typically observed in the range of 400-540 cm⁻¹. This band can be difficult to identify due to its low intensity.

Interactive Data Table: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3100-3300 |

| C=O | Stretching | 1650-1750 |

| C=C / C-N | Stretching | < 1600 |

| S-S | Stretching | 400-540 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by the absorption of the uracil chromophore. Uracil itself exhibits strong absorption in the UV region, with absorption maxima typically around 202 nm and 258 nm in water sielc.com. The presence of the disulfide bond at the C5 position may cause a slight shift in the absorption maximum (a bathochromic or hypsochromic shift) compared to unsubstituted uracil. Disulfide bonds themselves can have weak absorptions in the UV region.

Interactive Data Table: Expected UV-Vis Absorption Data for this compound

| Chromophore | Expected λmax (nm) |

| Uracil Ring | ~260 |

| Disulfide Bond | Weak absorption in the UV region |

X-ray crystallography provides the most definitive information about the solid-state conformation of a molecule, including bond lengths, bond angles, and torsion angles. While a crystal structure for this compound itself is not reported, the X-ray crystallographic analysis of a closely related derivative, 5-[1-(2′-deoxy-α-d-ribofuranosyl)uracilyl] disulfide, offers significant insights into the geometry of the uracilyl disulfide core rsc.org.

In this study, the key structural parameters for the disulfide linkage were determined:

S-S bond length: 2.108 Å.

Torsional angle (C-S-S-C): 49°.

This observed torsional angle of 49° deviates from the ideal 90° often found in unstrained disulfides, suggesting that crystal packing forces or intramolecular interactions may influence the conformation of the disulfide bridge. The S-S bond length is within the typical range for organic disulfides. This information is invaluable for computational modeling and understanding the conformational preferences of this compound in different environments.

Biochemical Roles and Interactions in Non Clinical Systems

Involvement in Nucleic Acid Thiolation and Thiouridine Biosynthesis

The incorporation of sulfur into nucleic acids, a process known as thiolation, is critical for the proper functioning of transfer RNA (tRNA). 5-uracilyl disulfide and its related thiol counterparts are central to the biosynthesis of thiouridines, modified nucleosides that enhance the efficiency and fidelity of translation.

The oxidation of transfer RNA (tRNA) that contains 4-thiouridylate residues can lead to the formation of an intramolecular disulfide bond. researchgate.net This process results in the creation of 4-thiouridylate disulfide. researchgate.netresearchgate.net Early research demonstrated that iodine oxidation of purified tRNA molecules containing two 4-thiouridylate residues induces the formation of a disulfide linkage between these thionucleotides. researchgate.net The resulting 4-thiouridylate disulfide has been successfully isolated from such oxidized tRNA. researchgate.netresearchgate.net

More recent studies have also observed the spontaneous formation of a disulfide-linked dimer of 4-thiouridine (B1664626) in isolates of E. coli tRNA. rsc.org This dimerization occurred ex vivo through oxidation by ambient oxygen, highlighting the susceptibility of thiolated nucleosides to oxidative linkage. rsc.org This non-enzymatic dimerization underscores a potential vulnerability of RNA to oxidative damage during storage and handling. rsc.org

The biosynthesis of 4-thiouridine (s⁴U) in bacteria and archaea is a complex enzymatic process. nih.govpnas.orgmdpi.com In Escherichia coli, this modification is catalyzed by two key enzymes: the cysteine desulfurase IscS and the tRNA sulfurtransferase ThiI. nih.govresearchgate.net The pathway begins with IscS, which mobilizes sulfur from L-cysteine and forms a persulfide on its own catalytic cysteine residue. mdpi.comnih.gov

This activated sulfur is then transferred to the ThiI enzyme, which also forms a cysteine persulfide intermediate. researchgate.netnih.govnih.gov ThiI, which contains a rhodanese-like domain responsible for sulfur transfer, adenylates the U8 residue of tRNA and then catalyzes the substitution of the oxygen at the C4 position with the sulfur from its persulfide. nih.govnih.gov A proposed mechanism involves a disulfide bond being formed between two cysteine residues of ThiI, Cys-456 and Cys-344, during the catalytic cycle. nih.govnih.govgenesilico.pl While ThiI is crucial for s⁴U formation, it is interesting to note that in many organisms, it is an iron-sulfur cluster-independent enzyme. mdpi.com

Radical Scavenging and Antioxidant Mechanisms

Disulfides and their corresponding thiols can play a significant role in cellular defense against oxidative stress through their ability to interact with and neutralize reactive oxygen species (ROS).

The antioxidant activity of thiol compounds often involves mechanisms like direct radical scavenging or donating a hydrogen atom to interrupt damaging chain reactions. researchgate.netmdpi.comnih.govnih.gov In the context of uracil-based disulfides, studies on bis(1-substituted-uracilyl) disulfide have shown that one-electron reduction leads to the formation of a remarkably stable disulfide radical anion. researchgate.networldscientific.com This radical anion exists in equilibrium with a thiyl radical and a thiolate, and the system exhibits predominantly reducing properties. researchgate.networldscientific.com This capacity to accept an electron and form a stabilized radical suggests a potential role in scavenging free radicals. The reaction of thiols with carbon-centered radicals, often termed a "repair" reaction in radiation biology, can be reversed, implying that thiyl radicals themselves could potentially induce damage. researchgate.net

General antioxidant mechanisms include:

Direct quenching of ROS. researchgate.net

Donation of hydrogen atoms to radical species. researchgate.netnih.gov

Inhibition of oxidative enzymes. researchgate.net

Chelation of transition metals that generate ROS. researchgate.netmdpi.com

Repair of damaged biological molecules. researchgate.net

Thiols like glutathione (B108866) can directly scavenge radicals through hydrogen atom donation or electron transfer, contributing to the maintenance of cellular homeostasis. nih.gov

Interaction with Biological Thiols and Redox Homeostasis

The balance between thiols and disulfides, known as thiol/disulfide homeostasis, is a critical component of the cellular redox environment, ensuring proper protein function and signaling. scielo.brfrontiersin.org This dynamic equilibrium is maintained through thiol-disulfide exchange reactions. libretexts.org

This compound can interact with biological thiols, such as the abundant intracellular antioxidant glutathione (GSH), via these exchange reactions. libretexts.org In such an interaction, the disulfide bond of this compound would be reduced to its corresponding thiol (5-mercaptouracil), while the biological thiol would be oxidized to its disulfide form (e.g., GSSG). libretexts.org This process allows the compound to integrate into the cellular redox network. The interconversion between the reduced thiol form and the oxidized disulfide form is a key redox switch that can regulate cellular processes. libretexts.orgencyclopedia.pub The high intracellular concentration of reduced glutathione generally serves to keep intracellular protein cysteines in their reduced thiol state. libretexts.org A disturbance in this balance, whether oxidative or reductive, can lead to cellular dysfunction. deakin.edu.au

Role in Non-Redox Substitution of Oxygen for Sulfur in Nucleosides

The biosynthesis of thiolated nucleosides, such as 4-thiouridine, is characterized by the direct substitution of an oxygen atom with a sulfur atom, a process that is mechanistically distinct from redox reactions. researchgate.net

This non-redox substitution is a key feature of the enzymatic pathways leading to thiouridines. researchgate.net In the formation of 4-thiouridine, the ThiI enzyme activates the C4 carbonyl of the uridine (B1682114) base by adenylation, making it more susceptible to nucleophilic attack. nih.gov The sulfur atom, delivered in the form of a persulfide on the enzyme, then attacks the activated carbon, leading to the displacement of the oxygen (released as AMP) and the formation of the C-S bond. nih.gov This mechanism directly replaces an oxygen atom with a sulfur atom without changing the oxidation state of the surrounding atoms in the uracil (B121893) ring. researchgate.net This process is fundamental to creating the diverse array of sulfur-modified nucleosides found in various RNA species. nih.gov

Competitive Antagonism of Thymine (B56734) by this compound and Related Compounds

This compound and its related thiol, 5-mercaptouracil (B84152), have been identified as metabolic antagonists of thymine. annualreviews.orgacs.org This antagonism arises from the structural similarity between these 5-substituted uracils and the natural pyrimidine (B1678525) base, thymine.

In studies with the microorganism Lactobacillus leichmanii, both this compound and 5-mercaptouracil were shown to inhibit the utilization of thymine. annualreviews.org The inhibition by these compounds was found to be competitive, meaning they likely compete with thymine for the active site of an enzyme involved in thymine metabolism. annualreviews.org This inhibition could be reversed by the addition of thymidine, though in a noncompetitive manner. annualreviews.org Further research on a thymine-deficient mutant of E. coli demonstrated that various 5-substituted uracils can inhibit growth, with the inhibition index suggesting a competitive mechanism. nih.gov These findings highlight the potential of this compound to interfere with metabolic pathways that are dependent on thymine.

Disulfide Bond Formation and Modification in Biomolecules (General Principles)

Disulfide bonds (–S–S–) are crucial covalent linkages that contribute significantly to the structural stability and function of many proteins and peptides. These bonds are formed by the oxidation of two thiol groups (–SH) from cysteine residues. The formation and rearrangement of these bonds are tightly controlled processes, often mediated by specific enzymes.

Enzymatic Catalysis of Disulfide Formation in Proteins

The formation of disulfide bridges in proteins is not a spontaneous event but is catalyzed by a family of enzymes known as thiol-disulfide oxidoreductases. nih.gov In eukaryotic organisms, this process primarily occurs in the endoplasmic reticulum and is facilitated by enzymes like protein disulfide isomerase (PDI). nih.gov In prokaryotes, a similar function is carried out by the Dsb family of proteins, such as DsbA, in the periplasmic space. nih.govwikipedia.org

These enzymes act as protein oxidants, facilitating the transfer of a disulfide bond to a newly synthesized polypeptide chain. nih.gov For instance, PDI, in its oxidized state, can directly interact with a protein containing reduced cysteine residues, leading to the formation of a mixed disulfide intermediate between the enzyme and the protein. A subsequent intramolecular reaction with another cysteine residue on the protein releases the enzyme and forms a stable disulfide bond within the substrate protein. This process is essential for achieving the correct three-dimensional structure and, consequently, the biological activity of many secreted and membrane-bound proteins. nih.gov

The catalytic cycle of these enzymes involves their re-oxidation to maintain their ability to introduce further disulfide bonds. This regeneration is often coupled to other cellular redox pathways.

Site-Selective Disulfide Modification and Protein Bioconjugation

The reactivity of disulfide bonds makes them attractive targets for site-selective modification of proteins, a cornerstone of protein bioconjugation. sigmaaldrich.com This process involves the chemical attachment of molecules, such as drugs or fluorescent probes, to specific sites on a protein to create novel functionalities. sigmaaldrich.com

A common strategy for disulfide modification involves the initial reduction of a native disulfide bond within a protein to generate two free thiol groups. These thiols can then be targeted by specific reagents that "re-bridge" the disulfide with a linker carrying a payload. This approach allows for precise control over the location and stoichiometry of the conjugation, which is critical for applications like the development of antibody-drug conjugates (ADCs). Current time information in Bangalore, IN.

Various chemical methods are employed for this purpose, including the use of maleimides and other thiol-reactive functionalities. vulcanchem.com The design of the re-bridging reagent is crucial for the stability and functionality of the resulting bioconjugate. Current time information in Bangalore, IN. While direct studies involving this compound in this context are not available, the principles of disulfide chemistry suggest that uracil-containing disulfide reagents could potentially be explored for targeted protein modification, leveraging the unique properties of the uracil moiety.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the geometry, energy, and electronic properties of 5-uracilyl disulfide. These methods solve approximations of the Schrödinger equation to determine the behavior of electrons within the molecule, which in turn governs its structure and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For this compound, DFT would be applied to determine its most stable three-dimensional structure (optimized geometry), including key parameters like bond lengths, bond angles, and dihedral angles.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| S-S Bond Length | ~2.05 Å | Indicates the strength and nature of the disulfide bond. |

| C-S-S-C Dihedral Angle | ~±90° | Determines the rotational conformation and steric profile of the disulfide bridge. |

| HOMO Energy | -6.5 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.8 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and electronic stability. |

Note: The data in Table 1 is illustrative and represents typical values for similar disulfide-containing compounds. It is not based on published experimental or computational data for this compound.

Møller-Plesset perturbation theory (MP2) is a more computationally intensive method that improves upon the basic Hartree-Fock approach by including electron correlation—the interactions between individual electrons. Applying MP2 calculations to this compound would yield more accurate geometric parameters and energies compared to standard DFT functionals, especially for interactions sensitive to electron correlation, such as weak non-covalent forces.

These higher-accuracy calculations would be particularly valuable for refining the energy landscape of the molecule, providing a more precise understanding of the energy differences between various conformations and the rotational barriers associated with the disulfide bond.

While the disulfide bond in the ground state of neutral this compound is a standard two-center-two-electron (2c-2e) covalent bond, quantum chemical calculations can be used to analyze its behavior under different conditions. For instance, upon one-electron oxidation, the resulting radical cation could potentially feature a two-center-three-electron (2c-3e) bond between the sulfur atoms. Theoretical analysis of the molecular orbitals and spin density distribution in such a radical species would confirm the nature of this bond, which is characterized by a shared electron between two sulfur atoms, often resulting in a longer but still stable S-S interaction.

Molecular Dynamics Simulations to Explore Conformational Dynamics

While quantum mechanics is excellent for static structures, Molecular Dynamics (MD) simulations are used to study how molecules move and change shape over time. An MD simulation of this compound would model the atomic motions based on a force field, providing a dynamic picture of its behavior, typically in a simulated solvent environment.

The primary goal of MD simulations for this molecule would be to explore its conformational landscape. Key dynamics of interest include the rotation around the S-S bond, which would reveal the flexibility of the disulfide bridge, and the relative orientations of the two uracil (B121893) rings. These simulations can quantify the preferred dihedral angles and the energy barriers to rotation, showing how the molecule might flex and adapt its shape in solution.

Prediction of Spectroscopic Properties and Charge Transfer Characteristics

Computational methods are routinely used to predict various types of spectra. For this compound, time-dependent DFT (TD-DFT) could be employed to predict its UV-Vis absorption spectrum. The calculations would identify the electronic transitions responsible for absorption, such as π-π* transitions within the uracil rings and transitions involving the sulfur lone pairs. Analysis of the molecular orbitals involved in these transitions would also shed light on the molecule's charge transfer characteristics, revealing whether electronic excitation leads to a redistribution of electron density from the sulfur bridge to the uracil rings or vice versa.

Similarly, calculations of vibrational frequencies via DFT can predict the Infrared (IR) and Raman spectra, allowing for the assignment of specific spectral peaks to the vibrational modes of the molecule, such as the S-S and C-S stretching frequencies.

| Spectroscopic Method | Predicted Feature | Hypothetical Wavelength/Wavenumber | Interpretation |

|---|---|---|---|

| UV-Vis (TD-DFT) | π-π* transition | ~260 nm | Electronic excitation localized on the uracil rings. |

| Raman | S-S stretch | ~510 cm-1 | Vibration of the disulfide bond. |

| IR | C=O stretch | ~1700 cm-1 | Vibration of the carbonyl groups in the uracil rings. |

Note: The data in Table 2 is for illustrative purposes, based on characteristic values for uracil and disulfide moieties. It is not based on published data for this compound.

Free Energy Profiles for Electron Attachment and Dissociation Processes

The interaction of low-energy electrons with nucleobases and their analogues is a key process in radiation damage. Theoretical calculations can map the potential energy surfaces for the attachment of an electron to this compound to form a transient negative ion (TNI).

By calculating the free energy profiles along specific reaction coordinates, such as the stretching of the S-S or C-S bonds, computational models can predict the fate of this TNI. These profiles would show whether the TNI is stable or if it is likely to undergo dissociation. A key process to investigate would be dissociative electron attachment (DEA), where the captured electron induces the cleavage of the disulfide bond (S-S) or a carbon-sulfur bond (C-S). The free energy profiles would reveal the energy barriers for these dissociation pathways, indicating which fragmentation process is more favorable and at what electron energies it is most likely to occur. This provides fundamental insight into the molecule's potential role as a radiosensitizer.

Derivatives and Analogs of 5 Uracilyl Disulfide

Synthesis and Investigation of 5-Substituted Uracil (B121893) Derivatives

The synthesis of 5-substituted uracil derivatives is a field of growing interest due to their significant biological properties. Chemical modifications at the C-5 position of the pyrimidine (B1678525) ring can enhance the biostability and bioavailability of nucleosides or alter their behavior within an organism. uni.lu For instance, 5-halogenated pyrimidines are known for their anticancer and antiviral properties. uni.lu

A variety of synthetic strategies have been developed to create these derivatives. One approach involves starting with 5-bromoacetyluracil, which can be converted into glycolyl, glycyl, and other derivatives. wikipedia.org Another common precursor is 5-formyluracil. wikipedia.orgwikipedia.orgfishersci.cauni.lu A notable synthesis method reported is the creation of 5-mercaptouracil (B84152) and 5-uracilyl disulfide from 5-aminouracil (B160950) through a diazonium salt intermediate. fishersci.ca

Modern synthetic methods like the Suzuki-Miyaura and Sonogashira-Hagihara cross-coupling reactions have been employed to create novel uracil-based structures, such as 6-alkynyl-5-aryluracils. Furthermore, copper-mediated sulfanylation of 5-iodopyrimidine (B189635) nucleosides using diaryl disulfides has proven effective for synthesizing 5-alkylsulfanyl or 5-arylsulfanyl pyrimidine nucleosides.

Under simulated prebiotic conditions, it has been shown that formaldehyde (B43269) can add to the C-5 position of uracil to form 5-hydroxymethyluracil. This intermediate can then react with various nucleophiles, including hydrogen sulfide, to produce a range of 5-substituted uracils. This suggests that if uracil existed on early Earth, these substituted derivatives would have also been present. nih.gov

Research on Bis(1-substituted-uracil-4-yl) Disulfide Systems

Significant research has been conducted on bis(1-substituted-uracil-4-yl) disulfide systems, particularly focusing on their behavior upon one-electron reduction. A key study initiated the reduction of bis[1-(2',3',5'-tri-O-acetylribosyl)uracil-4-yl] disulfide using hydrated electrons. nih.gov

The primary outcome of this reduction is the formation of a remarkably stable disulfide radical anion. This transient species is characterized by a 2-center-3-electron bond within the sulfur-sulfur bridge. nih.gov The stability of this radical anion is attributed to a sandwich-like structure where the two uracil moieties face each other. nih.gov

A critical finding from this research was the substantial lengthening of the disulfide bridge in the radical anion, from an original length of 2.02 Å to 2.73 Å. This structural change facilitates the interaction between the heterocyclic rings and contributes to a significant gain in stabilization energy. nih.gov The disulfide radical anion exhibits a distinct broad optical absorption with a maximum wavelength (λmax) at 450 nm. nih.gov This reduced disulfide system predominantly shows reducing properties. nih.gov

Characterization of Disulfides from 1-Methyl-5-mercaptouracil

The structural analysis of disulfides derived from uracil analogs provides crucial insights into their conformation and bonding. The crystal and molecular structure of the disulfide formed from 1-methyl-5-mercaptouracil has been determined using X-ray diffraction methods.

The analysis revealed specific details about the conformation of the disulfide linkage. This conformation is described by two key torsion angles:

One angle, at 78°, describes the twist around the S–S bond itself.

The second angle, at 83°, relates the orientation of the S–S bond to the pyrimidine ring's π system.

The length of the sulfur-sulfur bond in this disulfide was measured to be 2.074 Å.

Studies on Thionucleosides and Thiouracils

Thionucleosides and thiouracils, where an oxygen atom in the nucleobase is replaced by sulfur, are important components found in transfer RNA (tRNA) and are subjects of extensive study. wikipedia.orgfishersci.at Naturally occurring thionucleosides in E. coli tRNA include 4-thiouridine (B1664626) (s⁴U) and 5-methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U). nih.govgenesilico.plgenesilico.plecmdb.cabiosynth.com

Chemical modification studies on these thionucleosides have explored their reactivity. For instance, iodine oxidation of tRNA resulted in only a small fraction (6%) of the sulfur atoms forming disulfide bonds. nih.gov Other research has focused on the selective reaction of reagents like N-ethylmaleimide with 4-thiouracil (B160184) residues and the subsequent formation of mixed disulfides. fishersci.ca

The influence of substituents on the chemical behavior of thiouracils is also an active area of research. Studies on 5-substituted 2-thiouridines (R⁵S²U) have shown that the nature of the substituent at the C5 position affects the desulfuration pathway under oxidative stress conditions. uni.lu Furthermore, disulfide cross-links between different thionucleosides, such as 2'-deoxy-4-thiouridine (dU⁴S) and 2'-deoxy-6-thioguanosine (dG⁶S), have been utilized as tools to investigate protein-DNA interactions. vulcanchem.comsigmaaldrich.comuni.lu

| Thionucleoside Studied | Key Research Finding |

| 4-Thiouridine (s⁴U) | Found in E. coli tRNA; involved in mixed disulfide formation. nih.govfishersci.ca |

| 5-Methylaminomethyl-2-thiouridine (mnm⁵s²U) | Naturally occurring in E. coli tRNA. nih.govgenesilico.plgenesilico.plecmdb.cabiosynth.com |

| 5-Substituted 2-Thiouridines (R⁵S²U) | The C5 substituent influences the desulfuration pathway. uni.lu |

| 2'-Deoxy-4-thiouridine (dU⁴S) | Used in creating disulfide cross-links to study DNA-protein interactions. vulcanchem.com |

Exploration of Disulfide Mimetics in Chemical Biology

Disulfide bonds and their mimetics are increasingly being explored as versatile tools in chemical biology for probing and controlling biological systems. The ability to form and cleave disulfide bonds under specific conditions makes them excellent molecular switches.

In the context of nucleic acids, disulfide bridges have been engineered into DNA and RNA structures to study their dynamics and interactions. For example, reversible disulfide cross-links between opposing thionucleosides in a DNA duplex can be used to study the mechanisms of base-flipping enzymes. vulcanchem.com Similarly, a disulfide bridge introduced between two adjacent nucleotides in an RNA hairpin can lock its conformation. This "locked" RNA can then be unlocked by reducing the disulfide bond with agents like glutathione (B108866), providing a method to control RNA folding. uni.lunih.govnih.govguidetopharmacology.orgfishersci.se

Beyond nucleic acids, disulfide bonds are critical for the structure and function of many peptides and proteins. Gomesin, a disulfide-rich antimicrobial peptide, is an example where the disulfide linkages are crucial for its stable, active conformation. nih.gov Researchers have also harnessed disulfide bonding to enhance the therapeutic properties of proteins. By introducing new disulfide bonds, the stability and catalytic efficiency of a cocaine-metabolizing enzyme were significantly improved. nih.govnih.govuni.luguidetopharmacology.orgwikipedia.org

The concept of disulfide mimetics also extends to materials science, where incorporating disulfide units into the backbone of polymers like polyolefins can render them degradable and recyclable, addressing environmental concerns.

Future Research Directions and Unexplored Avenues

Advancements in Synthetic Methodologies for Complex Analogs

While the fundamental synthesis of 5-uracilyl disulfide is established, future research will likely focus on developing more sophisticated and versatile synthetic strategies to access complex analogs. The synthesis of derivatives with specific functionalities, such as those that enhance cellular uptake or target particular biomolecules, remains a significant area for exploration.

Future synthetic efforts may include:

Asymmetric Disulfides: Developing reliable methods for the synthesis of unsymmetrical disulfides where one uracil (B121893) moiety is paired with a different thiol-containing molecule, such as a peptide or a drug molecule. This could lead to the creation of targeted delivery systems or bifunctional probes.

Nucleoside and Oligonucleotide Conjugates: Improving methodologies for incorporating this compound into nucleosides and oligonucleotides. google.com This could involve the use of novel protecting group strategies and solid-phase synthesis techniques to create nucleic acids with site-specific disulfide modifications, useful for studying DNA/RNA structure and function. umich.edu

Green Chemistry Approaches: The development of more environmentally benign synthetic routes, utilizing catalysts and reaction conditions that minimize waste and energy consumption, is a growing trend in chemical synthesis. researchgate.net This includes solvent-free reactions and the use of recyclable catalysts.

A summary of potential synthetic advancements is presented in the table below.

| Synthetic Advancement | Potential Application | Key Research Focus |

| Asymmetric Disulfides | Targeted drug delivery, Bifunctional probes | Selective disulfide bond formation, Orthogonal chemistries |

| Nucleoside Conjugates | Probing DNA/RNA structure, Therapeutic oligonucleotides | Solid-phase synthesis optimization, Novel protecting groups |

| Green Chemistry | Sustainable production | Use of biocatalysts, Solvent-free conditions, Recyclable reagents |

Deeper Mechanistic Insights into Radical and Electron Transfer Processes

The disulfide bond is a redox-active functional group, and its reactivity is central to the function of this compound. A key area for future investigation is the detailed mechanism of its redox processes, particularly those involving radical intermediates and electron transfer.

A pivotal study on the one-electron reduction of a protected bis(uracilyl) disulfide revealed the formation of a remarkably stable disulfide radical anion. researchgate.net This intermediate is characterized by a 2-center-3-electron bond between the sulfur atoms. researchgate.net This finding opens up several avenues for further research:

Characterization of Radical Intermediates: Future studies could employ advanced spectroscopic techniques, such as time-resolved electron paramagnetic resonance (EPR), to further characterize the structure and dynamics of the disulfide radical anion and any subsequent radical species, like the uracil-4-yl thiyl radical. researchgate.net

Kinetics and Thermodynamics of Electron Transfer: A more detailed quantitative understanding of the electron transfer kinetics and the thermodynamics of the disulfide bond cleavage and formation is needed. This includes measuring absolute rate constants for reactions with various biological reductants and oxidants. researchgate.net

Influence of the Uracil Moiety: Investigating how the electronic properties of the uracil ring influence the stability and reactivity of the disulfide radical anion is crucial. Modifications to the uracil ring could be used to tune the redox potential of the disulfide bond.

Advanced Computational Modeling of Reactivity and Interactions

Computational chemistry offers a powerful tool to complement experimental studies and provide predictive insights into the behavior of this compound. While initial calculations have been performed, there is significant scope for more advanced modeling.

Future computational studies could focus on:

High-Level Quantum Mechanical Calculations: Employing more sophisticated computational methods, such as coupled-cluster or multi-reference methods, to provide a more accurate description of the electronic structure of the disulfide radical anion and transition states for its reactions. researchgate.net

Molecular Dynamics (MD) Simulations: Using MD simulations to model the interaction of this compound and its analogs with biological macromolecules like proteins and nucleic acids. This can provide insights into binding modes, conformational changes, and the influence of the local environment on reactivity.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: For studying reactions in complex biological environments, QM/MM methods can be used. This approach treats the reacting species with a high level of quantum mechanics while the surrounding protein or solvent is treated with a more computationally efficient molecular mechanics force field. This would be particularly useful for modeling the interaction of this compound with enzymes.

Emerging Biochemical Roles in Cellular Pathways Beyond Known Mechanisms

While some biological activities of 5-mercaptouracil (B84152) and its disulfide have been explored, many potential biochemical roles remain undiscovered. Future research should aim to identify new cellular pathways and molecular targets for this compound.

Potential areas of investigation include:

Redox Signaling and Oxidative Stress: Given its redox-active disulfide bond, this compound could potentially interact with cellular redox signaling pathways. It may act as a modulator of reactive oxygen species (ROS) or interact with key proteins involved in maintaining redox homeostasis, such as thioredoxin or glutaredoxin systems.

Enzyme Inhibition: The uracil moiety provides a scaffold for designing inhibitors of enzymes involved in nucleotide metabolism. While inhibition of thymidylate synthase by the corresponding mercaptan is known, this compound itself or its complex analogs could be explored as inhibitors for other enzymes, such as dihydropyrimidine (B8664642) dehydrogenase, which is involved in pyrimidine (B1678525) catabolism. nih.gov

Covalent Drug Design: The disulfide bond can act as a "warhead" for covalent inhibitors, forming a stable covalent bond with cysteine residues in target proteins. Future research could explore the design of this compound derivatives as targeted covalent inhibitors for specific kinases or other enzymes implicated in disease. nih.gov

Interaction with Nucleic Acid Processing Enzymes: As an analog of a nucleic acid base, there is potential for interaction with enzymes that process DNA and RNA. This could include DNA and RNA polymerases, as well as enzymes involved in DNA repair, potentially leading to novel therapeutic strategies.

The exploration of these future research directions will undoubtedly lead to a more profound understanding of the chemistry and biology of this compound, potentially unlocking new applications in medicine and biotechnology.

Q & A

Basic Research Questions

Q. What established methods are used to synthesize 5-uracilyl disulfide, and how are purity and yield optimized?

- Methodological Answer : Synthesis typically involves thiol-disulfide exchange reactions or oxidative coupling of uracil-derived thiols. Protocols from peer-reviewed journals (e.g., Journal of Applied Pharmaceutical Science) recommend using anhydrous conditions and catalysts like iodine or DMSO for oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and validation through NMR (¹H/¹³C) and LC-HRMS ensures structural fidelity . Yield optimization may require iterative adjustments to reaction stoichiometry, temperature, and solvent polarity.

Q. How is the disulfide bond connectivity in this compound confirmed experimentally?

- Methodological Answer : Non-reducing peptide mapping via liquid chromatography–high-resolution mass spectrometry (LC-HRMS) is a gold standard. This technique identifies disulfide-linked fragments by comparing theoretical and observed mass-to-charge ratios. Advanced software tools (e.g., XCalibur) and manual validation by experienced spectrometrists are critical to resolving ambiguities, particularly in complex matrices .

Advanced Research Questions

Q. How can computational modeling predict the redox stability of this compound in drug delivery systems?

- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculations assess bond dissociation energies and conformational stability under physiological redox conditions. For example, studies on disulfide-rich protein binders (e.g., Influenza hemagglutinin complexes) demonstrate how computational datasets guide experimental validation of redox-sensitive drug carriers .

Q. What strategies resolve contradictions in reported redox behavior of this compound across experimental studies?

- Methodological Answer : Systematic meta-analyses of published data (e.g., Scopus-indexed studies) should categorize variables such as pH, temperature, and solvent systems. Statistical tools (ANOVA, regression analysis) identify outliers, while controlled replication studies isolate confounding factors. Transparent reporting of methodological limitations (e.g., buffer interference) is essential to contextualize discrepancies .

Q. How should researchers design experiments to study the dynamic behavior of this compound under varying redox conditions?

- Methodological Answer : Utilize real-time monitoring techniques like UV-Vis spectroscopy (for thiol-disulfide exchange kinetics) or electrochemical sensors (e.g., cyclic voltammetry). Controlled environments (e.g., anaerobic chambers) minimize oxidative interference. Experimental designs must include positive/negative controls (e.g., glutathione as a redox mediator) and triplicate trials to ensure reproducibility .

Q. What role does this compound play in the development of self-healing materials?

- Methodological Answer : In polymer coatings, dynamic disulfide bonds enable autonomous repair via thermally induced bond rearrangement (e.g., healing at >60°C). Studies on polyurethane coatings demonstrate that incorporating this compound analogs enhances mechanical recovery (up to 95% efficiency) while maintaining antifouling properties. Characterization via tensile testing and SEM validates self-healing efficacy .

Methodological Best Practices

- Literature Review : Use databases like Scopus with search strings refined by document type (articles/reviews) and subject area (chemistry) to avoid redundancy .

- Data Presentation : Employ tables/figures for results (e.g., LC-HRMS spectra, kinetic plots) and avoid duplicating data in text. Statistical summaries (mean ± SD, p-values) must accompany raw data .

- Ethical Reporting : Disclose limitations (e.g., sample degradation risks) and ensure reproducibility by detailing experimental conditions (solvent purity, instrument calibration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.